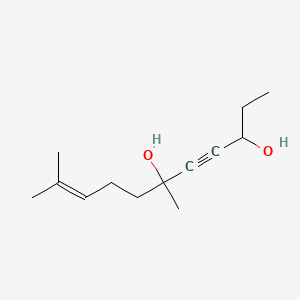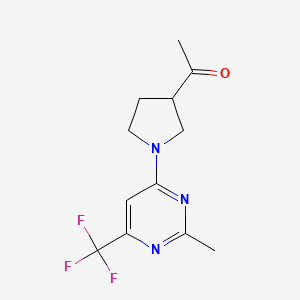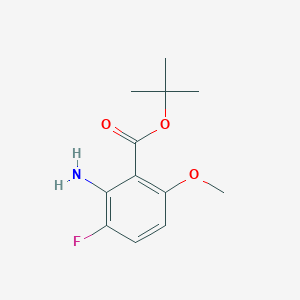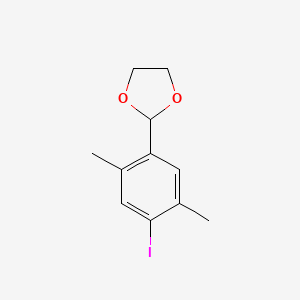
6,10-Dimethylundec-9-en-4-yne-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dimethylundec-9-en-4-yne-3,6-diol is a versatile chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by its unique structure, which includes both alkyne and diol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylundec-9-en-4-yne-3,6-diol can be achieved through several methods. One common synthetic route involves the reaction of ethylmagnesium bromide with a suitable precursor in ether, followed by refluxing for 3.5 hours and then cooling to 20°C for 0.5 hours . Another method involves the use of sodium carbonate in various solvents at temperatures ranging from 90 to 100°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling and optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6,10-Dimethylundec-9-en-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of ethers or esters.
Applications De Recherche Scientifique
6,10-Dimethylundec-9-en-4-yne-3,6-diol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6,10-Dimethylundec-9-en-4-yne-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s diol groups can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dimethylundec-9-en-4-yne-3,5-diol: Similar structure but with a different position of the hydroxyl group.
6,10-Dimethylundec-9-en-4-yne-3,7-diol: Another isomer with hydroxyl groups at different positions.
6,10-Dimethylundec-9-en-4-yne-3,6-dione: A related compound with ketone groups instead of hydroxyl groups.
Uniqueness
6,10-Dimethylundec-9-en-4-yne-3,6-diol is unique due to its specific combination of functional groups and their positions on the carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
6,10-dimethylundec-9-en-4-yne-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)8-10-13(4,15)9-6-7-11(2)3/h7,12,14-15H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMAMONCVKBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CC(C)(CCC=C(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469913.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2469914.png)

![N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B2469919.png)

![(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469922.png)
![1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B2469924.png)
![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![ethyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2469930.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)
![N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2469933.png)
![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)
